molecular formula C13H13FN2 B15046737 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

Cat. No.: B15046737
M. Wt: 216.25 g/mol
InChI Key: FAYREWYXZCGMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is a promising benzimidazole derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This compound features a tetrahydro-benzimidazole core, a structure known for its excellent drug-like properties and prevalence in FDA-approved pharmaceuticals . The incorporation of the 4-fluorophenyl group at the 2-position is a strategic modification often used to enhance metabolic stability and fine-tune molecular interactions with biological targets . In neurological research, this chemical template shows significant potential for the development of Positive Allosteric Modulators (PAMs) of the α1β2γ2 GABA-A receptor . Modulation of this receptor subpopulation, highly expressed in the basal ganglia, represents a novel pharmacological strategy for tackling a variety of neurological dysfunctions . Unlike older imidazopyridine-based templates that suffer from rapid biotransformation, the 1H-benzo[d]imidazole core offers improved metabolic robustness and reduced potential for hepatotoxicity, making it a superior chemical space for exploring long-term neurological therapies . In oncology research, the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole (tetrahydrobenzimidazole) structure is a recognized pharmacophore in the design of novel antitubulin agents . Structural analogs of this core have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast cancer (MCF-7), liver cancer (HEPG2), and lung cancer (A549) cells, primarily by acting as tubulin inhibitors and disrupting crucial cellular processes in cancer proliferation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzimidazole

InChI

InChI=1S/C13H13FN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h5-8H,1-4H2,(H,15,16)

InChI Key

FAYREWYXZCGMFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation

Reaction Design and Optimization

The most efficient method involves microwave irradiation of 1,2-cyclohexanedione, 4-fluorobenzaldehyde, and ammonium acetate in glacial acetic acid. The reaction proceeds via a one-pot cyclocondensation mechanism, forming the tetrahydro-benzimidazole core in 6 minutes at 120°C. Yields range from 10–24%, with purity confirmed by $$ ^1H $$-NMR and ESI–MS.

Key Reaction Parameters:
  • Molar Ratios : 1:1:1.2 (1,2-cyclohexanedione : 4-fluorobenzaldehyde : ammonium acetate)
  • Solvent : Glacial acetic acid (15 mL per 2 mmol substrate)
  • Microwave Power : 150 W

Workup and Purification

The crude product is concentrated under reduced pressure and purified via silica gel column chromatography using ethyl acetate/hexane (5:1). This method minimizes side products such as over-oxidized imidazoles or dimeric species.

Acid-Catalyzed Condensation

Traditional Reflux Method

A conventional approach employs 4-fluorobenzaldehyde and 1,2-cyclohexanedione in acetic acid with catalytic ammonium acetate under reflux (6 hours). While yields are comparable to microwave methods (15–20%), prolonged heating increases energy consumption and byproduct formation.

Modified Acidic Conditions

Alternative protocols replace acetic acid with polyphosphoric acid (PPA) at 80°C for 3 hours, achieving yields up to 28%. However, PPA’s corrosivity complicates large-scale applications.

Reductive Cyclization of Nitro Precursors

Nitro Intermediate Synthesis

4-Fluoro-2-nitroaniline derivatives are cyclized with 1,2-cyclohexanedione in DMF at 85°C for 6 hours, followed by reduction with zinc powder and ammonium chloride in methanol/water (4 hours, room temperature). This two-step process yields 56% of the target compound after column chromatography.

Mechanistic Insights

The nitro group undergoes reduction to an amine, facilitating intramolecular cyclization. X-ray crystallography confirms the tetrahedral geometry of the tetrahydro ring.

Comparative Analysis of Synthetic Routes

Method Conditions Time Yield Advantages Limitations
Microwave-assisted Glacial AcOH, 150 W, 120°C 6 min 10–24% Rapid, energy-efficient Moderate yields
Acid-catalyzed reflux AcOH, reflux 6 h 15–20% Simple setup Low efficiency, byproduct formation
Reductive cyclization Zn/NH4Cl, MeOH/H2O, rt 4 h 56% High purity Multi-step, longer duration

Structural Validation and Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, DMSO- d 6) : δ 12.58 (br s, 1H, NH), 7.39–7.00 (m, 4H, Ar–H), 2.51–2.38 (m, 4H, cyclohexane CH2).
  • ESI–MS : m/z 241.1139 [M + H]$$^+$$ (calcd. 241.1136).

X-Ray Crystallography

Single-crystal analysis reveals a planar imidazole ring with dihedral angles of 14.30° (imidazole/4-fluorophenyl) and 33.39° (imidazole/cyclohexane).

Industrial Scalability and Challenges

Continuous Flow Synthesis

Pilot-scale studies using microreactors demonstrate a 20% yield improvement over batch methods, with residence times of 10 minutes. However, catalyst fouling remains a hurdle for long-term operation.

Green Chemistry Alternatives

Recent advances utilize ionic liquids (e.g., [BMIM]BF4) as recyclable solvents, achieving 22% yield without chromatographic purification.

Chemical Reactions Analysis

Metabolic Stability and Biotransformation Pathways

The compound exhibits enhanced metabolic stability compared to non-fluorinated analogs due to strategic fluorine substitution. Key findings include:

  • Metabolic Half-Life : Incubation with human liver microsomes (HLMs) showed 90% of the parent compound remaining after 120 minutes for the 6-methyl derivative 9 .

  • Primary Pathways : Hydroxylation occurs at the methyl group (M1) and aromatic ring (M2), followed by double hydroxylation (M3) (Table 1) .

  • Fluorine Impact : Single-site fluorination at the 4-phenyl position reduces susceptibility to oxidative degradation, whereas multi-site halogenation (e.g., Cl at 4-phenyl and 6-imidazo positions) accelerates metabolism .

Table 1 : Metabolic stability of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives

Compound% Parent Remaining (120 min)Major Metabolites
9 90%M1 (CH₃→OH), M2 (Ar–OH)
23 85%M2 (Ar–OH), M3 (di-OH)

N-Alkylation and Functionalization

The NH group in the imidazole ring undergoes alkylation under basic conditions:

  • Reagents : NaH/DMF at 40–60°C with 2-(chloromethyl)oxirane .

  • Outcome : Ethyl 1-(oxiran-2-ylmethyl)-1H-benzo[d]imidazole-2-carboxylate derivatives form in 63–98% yield .

  • Applications : Alkylated products serve as intermediates for fused heterocycles (e.g., 2,3,4,5-tetrahydro-1H- diazepino[1,2-a]indol-1-ones) via nucleophilic ring-opening with amines .

Cyclization and Ring-Opening Reactions

Epoxide-functionalized derivatives participate in regioselective cyclization:

  • Conditions : Ammonia or benzylamine in methanol .

  • Products : 4-Hydroxy-2,3,4,5-tetrahydro-1H-benzo imidazo[1,2-a] diazepin-1-one (7f ) forms in 19% yield, while analogs with smaller substituents achieve ≤98% yield (Table 2) .

  • Mechanism : Nucleophilic attack at the less hindered epoxide carbon, followed by intramolecular ester–amine condensation .

Table 2 : Cyclization yields of epoxide derivatives

SubstrateAmineProduct Yield
6f Benzylamine19% (7g )
6a–e Ammonia63–98%

Comparative Reactivity with Structural Analogs

  • Methyl vs. Fluorine Substitution : The 6-methyl derivative 9 shows superior metabolic stability (90% remaining) compared to non-methylated analogs due to reduced oxidative susceptibility .

  • Halogenation Effects : Fluorine at the 4-phenyl position enhances stability, whereas chlorine at both 4-phenyl and 6-imidazo positions (e.g., alpidem analogs) increases metabolic degradation rates .

Synthetic Modifications and Catalytic Systems

  • Catalysts : Fe₃O₄@SiO₂@MOF-199 enables efficient C–C coupling and cyclization (e.g., 91% yield for imidazo-phenanthridine formation) .

  • Reusability : The catalyst retains activity over four cycles with <2% yield loss .

Key Implications

  • The 4-fluorophenyl group critically enhances metabolic stability, making the compound suitable for prolonged therapeutic action.

  • N-Alkylation and epoxide functionalization enable diversification into pharmacologically active fused heterocycles.

  • Comparative studies highlight fluorine’s unique role in modulating reactivity and stability compared to other halogens.

Scientific Research Applications

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (Compound 9)
  • Structural Difference : A methyl group at position 6 increases lipophilicity compared to the tetrahydro derivative.
  • Solubility: 50 μg/mL at pH 7.4 (vs. 74 μg/mL for non-methylated analogs) .
Pyrrolidine-Substituted Analogs (Compound 16)
  • Structural Difference : Incorporates a pyrrolidine ring in the amide tail.
  • Biological Activity : Mimics zolpidem’s binding to the GABA-A receptor’s allosteric site, suggesting structural flexibility for optimizing receptor interactions .
Chloro-Fluoro Benzimidazoles
  • Examples: 2-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 108662-49-3) and derivatives.
  • Key Differences: Chloro substituents increase electrophilic reactivity but reduce metabolic stability compared to fluorophenyl analogs. Fully aromatic rings (non-tetrahydro) limit conformational flexibility .

Electronic and Structural Properties

Compound HOMO-LUMO Gap (eV) Crystallographic Data (Space Group) Conformational Flexibility
Target Compound 4.48 N/A High (due to tetrahydro core)
1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (I) N/A Monoclinic (P21/a) Low (rigid aromatic core)
2-(4-Fluorophenyl)-1-(4-trifluorophenyl)-4,5-diphenyl-1H-imidazole (II) N/A Triclinic (P-1) Moderate

The tetrahydro core in the target compound enhances solubility and flexibility, favoring receptor binding over fully aromatic analogs .

Biological Activity

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and a comparative analysis with related compounds.

  • Molecular Formula : C13H13FN2
  • Molar Mass : 216.25 g/mol
  • CAS Number : 26751-36-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • GABA-A Receptor Modulation : Recent studies indicate that this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor. It enhances the receptor's activity without directly activating it, which can lead to anxiolytic effects without the sedative properties typically associated with direct agonists .
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it exhibits potent inhibitory activity against farnesyltransferase (FT), an enzyme implicated in various cancers .

Biological Activities

The compound's biological activities can be summarized as follows:

  • Anticancer Activity : Studies have demonstrated that derivatives of benzimidazole compounds, including this compound, exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antiviral and Antimicrobial Effects : The compound has shown promise in antiviral applications by inhibiting viral replication mechanisms. Additionally, it possesses antimicrobial properties that make it effective against various bacterial strains .

Case Studies

  • GABA-A Receptor Study :
    • A study investigated the metabolic stability and hepatotoxicity of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles. The results indicated that certain derivatives maintained high metabolic stability compared to traditional drugs like alpidem. Specifically, one derivative retained 90% of the parent compound after 120 minutes in human liver microsomes .
  • Anticancer Research :
    • Research focused on the anticancer potential of benzimidazole derivatives highlighted that modifications at the 4-position significantly enhanced their efficacy against various cancer cell lines. The presence of fluorine in the phenyl ring was noted to improve binding affinity to target proteins involved in cancer progression .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityGABA-A ModulationEnzyme Inhibition
This compoundHighYesYes
4,5-dihydrobenzo[d]imidazoleModerateNoModerate
Benzimidazole derivatives (general)VariableYes (some)Yes

Q & A

Basic: What are the most effective synthetic routes for 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole, and how can reaction yields be optimized?

Methodological Answer:

  • Dehydroaromatization : Iodine-catalyzed aerobic dehydrogenation of tetrahydrobenzoimidazole precursors (e.g., 1-benzyl-2-phenyl derivatives) yields the aromatic product, but efficiency depends on substituents. For example, 1-benzyl-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole yields 56% product under optimized iodine catalysis, whereas bulkier naphthalene derivatives achieve >70% yields .
  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the phenyl ring improve reactivity. Fluorination at the 4-position enhances metabolic stability without compromising synthetic feasibility .
  • Scale-Up : Gram-scale reactions retain moderate yields (~68%), but purification via column chromatography is critical for isolating high-purity material .

Basic: How is the structural identity of this compound validated in crystallographic studies?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis confirms planarity of the benzimidazole core (max deviation: 0.0258 Å) and dihedral angles (e.g., 61.73° between imidazole and phenyl rings) .
  • Software Tools : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are used for small-molecule crystallography. Hydrogen-bonding networks are analyzed using ORTEP-III for graphical representation .
  • Validation : The CIF file is cross-checked with Structure Validation in Chemical Crystallography guidelines to ensure bond lengths, angles, and torsions meet expected ranges .

Basic: What in vitro assays are used to screen its biological activity?

Methodological Answer:

  • GABA-A Receptor Modulation : Electrophysiological assays (e.g., patch-clamp) measure potentiation of α1β2γ2 GABA-A receptor currents. EC₅₀ values for fluorinated derivatives (e.g., compound 9 ) are compared to non-fluorinated analogs .
  • Antimicrobial Testing : Agar diffusion assays against S. aureus and S. typhi quantify inhibition zones. Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) show enhanced activity (MIC: 2–8 µg/mL) .

Advanced: How does fluorination at the 4-position influence metabolic stability and receptor binding?

Methodological Answer:

  • Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes. In hepatocyte assays, 4-fluorophenyl derivatives exhibit 2–3× longer half-life than non-fluorinated analogs due to decreased CYP3A4-mediated degradation .
  • Receptor Interaction : Molecular docking shows the 4-fluoro group forms a hydrophobic interaction with Leu232 in the GABA-A receptor’s benzodiazepine-binding pocket, maintaining affinity (ΔG = −8.2 kcal/mol) while improving pharmacokinetics .

Advanced: What challenges arise in resolving hydrogen-bonding networks in its crystalline form?

Methodological Answer:

  • Graph Set Analysis : Etter’s graph theory identifies recurring R₂²(8) motifs in crystals, where N–H···N hydrogen bonds stabilize the lattice. Disordered solvent molecules (e.g., water) complicate symmetry assignments .
  • Thermal Motion : High thermal parameters (B > 5 Ų) for the tetrahydro ring protons necessitate TLS refinement in SHELXL to model anisotropic displacement accurately .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs targeting kinase inhibition?

Methodological Answer:

  • Scaffold Hybridization : Replace the tetrahydro ring with pyridinyl groups (e.g., SB-203580 analogs) to target p38 MAP kinase. The 4-fluorophenyl moiety enhances selectivity by occupying the hydrophobic pocket near Thr106 .
  • Substituent Optimization : Introducing sulfanyl groups at C2 (e.g., 2-hydroxyethylsulfanyl) improves inhibitory potency (IC₅₀: 12 nM vs. 150 nM for parent compounds) .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • Ligand-Based Design : QSAR models using Molinspiration and SwissADME predict logP (2.1–3.5) and bioavailability scores (>0.55). Fluorinated derivatives show improved BBB permeability (PSA < 90 Ų) .
  • MD Simulations : All-atom molecular dynamics (AMBER) simulate binding to human serum albumin, revealing t₁/₂ > 6 hours for 4-fluorophenyl derivatives due to strong hydrophobic interactions .

Advanced: How can contradictory data in synthetic yields be resolved?

Methodological Answer:

  • Reaction Monitoring : In situ NMR tracks intermediates during iodine-catalyzed dehydroaromatization. For example, incomplete dehydrogenation (observed as residual tetrahydro signals at δ 2.1 ppm) explains yield discrepancies .
  • Catalyst Loading : Excess iodine (>20 mol%) causes side reactions (e.g., over-oxidation to nitro derivatives), reducing yields. Titration via ICP-OES ensures optimal catalyst concentration .

Advanced: What role do non-covalent interactions play in its solid-state stability?

Methodological Answer:

  • π-π Stacking : Face-to-face stacking (3.5 Å separation) between fluorophenyl and benzimidazole rings enhances crystal packing efficiency. Fluorine’s electronegativity induces dipole-dipole interactions, increasing melting points (mp: 215–220°C) .
  • Halogen Bonding : C–F···H–N interactions (distance: 2.8 Å) contribute to lattice energy, as validated by Hirshfeld surface analysis .

Advanced: How are machine learning models applied to optimize its bioactivity?

Methodological Answer:

  • Deep Learning : Chemprop trains on ChEMBL data to predict IC₅₀ against GABA-A receptors. Fluorinated benzimidazoles are prioritized via SHAP analysis, highlighting the 4-fluoro group’s contribution to activity .
  • Generative Models : REINVENT designs analogs with substituted triazine rings (e.g., BIZ-6Me-TRZ) for OLED applications, demonstrating transferability to pharmacological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.